Ethyl 2-cyano-3-methylpent-2-enoate

説明

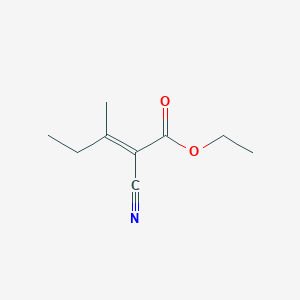

Ethyl (E)-2-cyano-3-methylpent-2-enoate is an organic compound characterized by the presence of an ethyl ester, a cyano group, and a double bond in its structure

準備方法

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-cyano-3-methylpent-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methyl-2-pentanone in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of Ethyl 2-cyano-3-methylpent-2-enoate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection and recycling, as well as catalyst recovery, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .

化学反応の分析

Reaction Conditions and Yield:

| Reactants | Catalyst/Base | Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl cyanoacetate + ketone | Ammonium acetate | Ethanol | Reflux, 6–12 h | 87% |

Mechanism :

The reaction proceeds via deprotonation of ethyl cyanoacetate by ammonium acetate, forming a resonance-stabilized enolate that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the α,β-unsaturated ester.

Key Data :

-

IR (CHCl₃): (C≡N stretch), (ester C=O stretch), (C=C stretch) .

-

High-pressure conditions (up to 800 MPa) enhance yields for sterically hindered substrates by reducing activation volumes .

Cyclization to Tetrazole Derivatives

The cyano group undergoes [3+2] cycloaddition with azides to form tetrazole rings, a reaction critical in medicinal chemistry.

Reaction Protocol:

| Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaN₃, NH₄Cl | DMF | Reflux, 12 h | Ethyl 3-aryl-2-(1H-tetrazol-5-yl)enoate | 60–75% |

Key Findings :

-

The reaction involves nucleophilic attack by azide ions on the nitrile carbon, followed by cyclization.

-

Products exhibit antibacterial activity, with structural analogs showing inhibition against Staphylococcus aureus .

Heterocycle Formation with Diaminomethylenehydrazones

Ethyl 2-cyano-3-methylpent-2-enoate reacts with diaminomethylenehydrazones to form nitrogen-containing heterocycles under acidic conditions.

Reaction Pathways and Products:

| Substrate | Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Aliphatic diaminomethylenehydrazones | Reflux, then HCl | 6-Oxo-1,6-dihydropyrimidines, triazolo[1,5-c]pyrimidines | 30–50% |

Mechanistic Insight :

-

Initial nucleophilic substitution at the ester group forms intermediates that cyclize into pyrimidines or triazoles.

-

Bulky substituents on the hydrazone favor triazole formation over pyrimidines .

High-Pressure Reaction Optimization

Steric effects in Knoevenagel condensations are mitigated under high pressure, improving yields for hindered substrates.

Pressure-Dependent Yield Enhancement:

| Pressure (MPa) | Ketone Substrate | Yield Increase (%) | Reference |

|---|---|---|---|

| 800 | 3-Methylpentan-2-one | 25 |

Application :

High-pressure methods enable scalable synthesis of sterically congested α,β-unsaturated esters, including this compound .

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-cyano-3-methylpent-2-enoate has the molecular formula . Its structure includes:

- Cyano group :

- Ethyl ester :

- Double bond : Contributes to its reactivity.

These functional groups allow for diverse chemical transformations, enhancing its utility in various applications.

Applications in Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. It can participate in several reactions, including:

-

Knoevenagel Condensation : This reaction forms carbon-carbon bonds, leading to the synthesis of more complex molecules. For example, it can react with aldehydes or ketones to produce α,β-unsaturated carbonyl compounds.

Reaction Type Example Reaction Product Type Knoevenagel Condensation This compound + Aldehyde α,β-unsaturated carbonyl compounds

Medicinal Chemistry Applications

Research has indicated that derivatives of this compound may exhibit various biological activities:

- Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance this activity by facilitating interactions with bacterial enzymes.

- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are crucial for protecting cells from oxidative damage.

- Potential Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases.

Catalytic Applications

This compound is also employed in catalysis:

- Catalytic Protodeboronation : This process involves the removal of a boron group from boronic esters, enabling further transformations that lead to complex organic molecules. The method has been optimized for higher yields and selectivity.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell walls.

Case Study 2: Synthesis of Pharmaceutical Intermediates

In another research effort, this compound was utilized as an intermediate in synthesizing novel pharmaceutical agents. The study highlighted its role in forming essential building blocks for drug development.

作用機序

The mechanism of action of Ethyl 2-cyano-3-methylpent-2-enoate involves its interaction with various molecular targets and pathways. The cyano group and the double bond play crucial roles in its reactivity and interactions. For instance, the cyano group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can modulate biological pathways and lead to specific effects .

類似化合物との比較

Similar Compounds

Ethyl cyanoacetate: Similar in structure but lacks the double bond and the methyl group.

Methyl cyanoacetate: Similar but with a methyl ester instead of an ethyl ester.

Ethyl 2-cyano-3-methylbut-2-enoate: Similar but with a different alkyl chain length

Uniqueness

Ethyl (E)-2-cyano-3-methylpent-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the cyano group and the double bond allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .

生物活性

Ethyl 2-cyano-3-methylpent-2-enoate, a cyanoester compound, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 167.205 g/mol. Its structure features a cyano group () attached to an ethyl ester on a pentenoate backbone, which contributes to its reactivity and biological activity. The compound's unique structural arrangement enhances its potential for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 167.205 g/mol |

| Functional Groups | Cyano, Ester |

| LogP | 1.79958 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic addition reactions facilitated by its cyano group and electrophilic addition reactions enabled by its double bond. These interactions can modulate key biological pathways, leading to various pharmacological effects.

Key Mechanisms:

- Nucleophilic Addition : The cyano group can act as a nucleophile, participating in reactions that lead to the formation of new chemical bonds.

- Electrophilic Addition : The double bond can undergo electrophilic addition, allowing for further functionalization of the compound.

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity.

Case Studies

-

Synthesis and Evaluation of Antimicrobial Activity :

- A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against common pathogens. Results indicated that certain derivatives displayed notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment :

- Anti-inflammatory Studies :

特性

IUPAC Name |

ethyl 2-cyano-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPLDHMXQALQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032772 | |

| Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-51-3 | |

| Record name | 2-Pentenoic acid, 2-cyano-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。